2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C15H13BrN2OS |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H13BrN2OS/c16-13-4-1-5-14-12(13)6-7-18(14)10-15(19)17-9-11-3-2-8-20-11/h1-8H,9-10H2,(H,17,19) |
InChI Key |
NKTJWIAKZMBWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC3=CC=CS3)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
NBS-Mediated Bromination
NBS offers superior regioselectivity for the 4-position of indole. A typical procedure involves:
-
Dissolving indole (1.0 equiv) in anhydrous chloroform under nitrogen.
-
Adding NBS (1.1 equiv) portion-wise at 0°C, followed by stirring at room temperature for 12 h.
-
Quenching with saturated Na₂S₂O₃, extracting with DCM, and purifying via silica gel chromatography (hexane/ethyl acetate).
Yield : 75–85%.
Direct Bromine Halogenation
For larger-scale production, bromine in acetic acid is employed:
-
Indole is refluxed with Br₂ (1.05 equiv) in glacial acetic acid for 3 h.
-
The mixture is poured into ice water, and the precipitate is filtered.
Yield : 60–70% (lower due to di-bromination byproducts).
Formation of Acetamide Linkage
The N-(thiophen-2-ylmethyl)acetamide moiety is introduced via nucleophilic acyl substitution. Two primary routes are documented:
Chloroacetyl Chloride Route
-
Step 1 : Thiophen-2-ylmethylamine (1.2 equiv) is reacted with chloroacetyl chloride (1.0 equiv) in dry THF at 0°C.
-
Step 2 : Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred for 4 h.
-
Product : N-(thiophen-2-ylmethyl)chloroacetamide (isolated via filtration, 80–85% yield).
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDCI/HOBt coupling is preferred:
-
Chloroacetic acid (1.0 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF.
-
Thiophen-2-ylmethylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 h.
Coupling of Bromoindole and Acetamide
The final step involves alkylation of 4-bromoindole with N-(thiophen-2-ylmethyl)chloroacetamide.
Base-Mediated Alkylation
Phase-Transfer Catalysis
For improved efficiency, tetrabutylammonium bromide (TBAB) is used:
-
Reagents are combined in toluene/water (1:1) with TBAB (0.1 equiv).
Optimization Strategies
Solvent Screening
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 65–75 |
| DMSO | 90 | 4 | 70–78 |
| Toluene | 110 | 3 | 60–68 |
| Acetonitrile | 70 | 8 | 55–62 |
Polar aprotic solvents (DMF, DMSO) favor higher yields due to improved solubility of intermediates.
Catalytic Additives
-
NaI (10 mol%) : Accelerates SN2 displacement, reducing time to 2 h (yield: 82%).
-
PEG-400 : Enhances phase transfer in aqueous conditions (yield: 88%).
Industrial-Scale Production
Continuous Flow Synthesis
Crystallization Purification
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: De-brominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives with comparable structures have shown potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating their effectiveness against common bacterial strains .
Anticancer Potential
Indole derivatives, including this compound, have been investigated for their anticancer properties. Research has demonstrated that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase II. For example, analogs of this compound have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through assays like Sulforhodamine B (SRB) .
Study 1: Antimicrobial Activity Assessment
A study conducted on derivatives similar to 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide evaluated their antimicrobial efficacy against various bacterial strains using a turbidimetric method. Results indicated promising antimicrobial activity for several derivatives, reinforcing the potential of this compound in treating infections caused by resistant bacterial strains .
Study 2: Anticancer Screening
Another research effort focused on the anticancer properties of this compound class involved testing against MCF7 breast cancer cells. The results showed that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the chemical structure may enhance therapeutic efficacy against cancer.
Mechanism of Action
The mechanism by which 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects depends on its interaction with molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparisons
Table 2: Regulatory and Application Insights
Biological Activity
The compound 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic derivative featuring an indole structure with a bromine atom and a thiophene moiety. This unique combination suggests potential biological activity, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.3 g/mol. The structural features include:
- Indole Ring : A bicyclic structure known for its role in various biological activities.
- Bromine Substitution : The presence of bromine at the 4-position can enhance binding affinity to biological targets.
- Thiophene Moiety : This five-membered ring contributes to the compound's unique properties and potential interactions.
Research indicates that indole derivatives, such as this compound, may interact with various molecular targets, including enzymes and receptors. The bromine and thiophene groups are believed to enhance the compound's binding affinity and specificity, which could lead to applications in treating diseases influenced by indole derivatives.
Antimicrobial Activity
Studies have shown that compounds similar to 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exhibit significant antibacterial properties. For instance, indole-based inhibitors have been reported to potentiate antibiotic effects against pathogenic bacteria, including resistant strains .
Antitumor Activity
Emerging research suggests that indole derivatives can also possess anticancer properties. In one study, various indole-based compounds demonstrated inhibitory effects on cancer cell lines . The specific activity of 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide in this context remains to be fully elucidated but warrants further investigation.
Synthesis
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves several key steps:
- Formation of the Indole Derivative : Starting from 6-bromoindole or similar precursors.
- Introduction of the Thiophene Moiety : Utilizing thiophene derivatives to create the desired linkage.
- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.
Study on Antimicrobial Properties
In a comparative study, various indole derivatives were tested for their antimicrobial activity against common bacterial strains. The results highlighted that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .
| Compound Name | Structure | IC50 (µM) |
|---|---|---|
| 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide | Structure | TBD |
| Control (Tetracycline) | Structure | 200 |
Study on Antitumor Activity
A recent investigation into the antitumor effects of indole-based compounds found that several derivatives showed significant activity against various cancer cell lines. While specific data on 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide was not provided, its structural similarity to active compounds suggests potential efficacy .
Q & A
Basic Synthesis: What are the common synthetic routes for preparing 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of 4-bromoindole with chloroacetamide derivatives to introduce the acetamide group. Polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) are used to optimize yield .
- Step 2 : Thiophene-methylamine coupling via nucleophilic substitution or amide bond formation. Temperature control (60–80°C) and catalysts like EDCI/HOBt improve reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity .
Advanced Synthesis: How can reaction conditions be optimized to minimize byproducts during the coupling of thiophen-2-ylmethylamine?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates while reducing side reactions .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in indole-thiophene coupling .
- Kinetic monitoring : Real-time HPLC or TLC analysis identifies optimal reaction termination points to prevent over-alkylation .
Basic Characterization: Which spectroscopic methods are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign peaks for indole (δ 7.2–7.8 ppm), thiophene (δ 6.8–7.1 ppm), and acetamide (δ 2.1–2.3 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 375.02 (calculated for C₁₅H₁₂BrN₂OS) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
Advanced Characterization: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction:
- Identifies bond angles (e.g., C-Br bond length ~1.89 Å) and confirms planarity of the indole-thiophene system .
- Reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) influencing crystal packing and stability .
Reactivity: How do electronic effects of the 4-bromo substituent influence nucleophilic substitution reactions?
- Electron-withdrawing effect : The bromine atom deactivates the indole ring, directing electrophiles to the C-3 position. This slows reactions requiring indole activation (e.g., Friedel-Crafts alkylation) .
- Steric hindrance : The bulky bromine may reduce accessibility to the indole N-H group in coupling reactions, necessitating elevated temperatures (~100°C) .
Biological Activity: What in vitro assays are suitable for evaluating its antimycobacterial potential?
- Microplate Alamar Blue assay : Measures MIC (minimum inhibitory concentration) against Mycobacterium tuberculosis H37Rv. Compare with positive controls (e.g., isoniazid) .
- Cytotoxicity screening : Use Vero cells to assess selectivity (IC₅₀ > 50 µM suggests low mammalian toxicity) .
Data Contradiction: How can conflicting reports about its anticancer activity be reconciled?
Discrepancies often arise from:
- Structural analogs : Minor substitutions (e.g., replacing bromine with chlorine) drastically alter bioactivity. For example, N-(4-chlorophenyl)-2-thioacetamide derivatives show stronger anticancer effects than brominated analogs .
- Assay conditions : Variations in cell line sensitivity (e.g., HeLa vs. MCF-7) or serum concentration in media affect results .
Thermal Stability: What methods quantify the compound’s degradation under high-temperature conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (typically >200°C for acetamides) .
- Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting point ~180–185°C) and exothermic degradation peaks .
Computational Modeling: How can molecular docking predict binding affinities for kinase targets?
- Software : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase).
- Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Stability in Biological Assays: What strategies prevent hydrolysis of the acetamide group in cell culture media?
- pH buffering : Maintain media pH at 7.4 to minimize base-catalyzed hydrolysis .
- Co-solvents : Use DMSO (≤0.1% v/v) to enhance solubility without destabilizing the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
